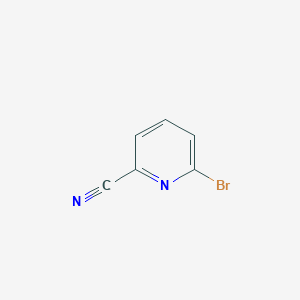

6-Bromo-2-pyridinecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEBPTAKURBYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568200 | |

| Record name | 6-Bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122918-25-6 | |

| Record name | 6-Bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile (CAS: 122918-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-pyridinecarbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and strategic placement of reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitrile group that can be further transformed—make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, along with spectroscopic data and an exploration of its application in the development of targeted therapeutics, are presented.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 122918-25-6 | [2] |

| Molecular Formula | C₆H₃BrN₂ | |

| Molecular Weight | 183.01 g/mol | |

| Melting Point | 100-104 °C | [3] |

| Boiling Point | 269.7±20.0 °C (Predicted) | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; Insoluble in water. | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available from commercial suppliers and in chemical databases.[4] | [4] |

| ¹³C NMR | Spectra available from commercial suppliers and in chemical databases.[4] | [4] |

| Infrared (IR) | Conforms to structure.[2] Characteristic peak for C≡N stretching.[5] | [2][5] |

| Mass Spectrometry | Spectra available from chemical databases. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct bromination of 2-pyridinecarbonitrile or the dehydration of 6-bromo-2-pyridinecarboxylic acid.

Synthesis via Bromination of 2-Pyridinecarbonitrile

This method introduces a bromine atom onto the pyridine ring of the starting material, 2-pyridinecarbonitrile.

Caption: Synthetic pathway from 2-Pyridinecarbonitrile.

Experimental Protocol:

-

Materials: 2-Pyridinecarbonitrile, N-Bromosuccinimide (NBS) or liquid bromine, suitable solvent (e.g., acetonitrile), initiator (e.g., benzoyl peroxide if using NBS).

-

Procedure:

-

Dissolve 2-Pyridinecarbonitrile in a suitable solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add the brominating agent (e.g., NBS and a catalytic amount of initiator) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

-

Synthesis from 6-Bromo-2-pyridinecarboxylic Acid

This two-step process involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. A more direct, one-pot dehydration of the carboxylic acid can also be achieved.

Caption: Synthesis from 6-Bromo-2-pyridinecarboxylic Acid.

Experimental Protocol (Dehydration):

-

Materials: 6-Bromo-2-pyridinecarboxylic acid, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), a suitable solvent (e.g., N,N-dimethylformamide).

-

Procedure:

-

In a fume hood, carefully add 6-Bromo-2-pyridinecarboxylic acid to a flask containing the dehydrating agent in the chosen solvent.

-

Heat the mixture to reflux, carefully controlling the temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully quench the excess dehydrating agent with ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The bromine atom at the 6-position is particularly useful for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl groups.

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

-

Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a degassed mixture of the solvent, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position of the pyridine ring.[6][7]

Caption: Buchwald-Hartwig amination reaction.

Experimental Protocol (Example with a Primary or Secondary Amine):

-

Materials: this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., NaOtBu), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[8]

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Role in Targeted Therapy: PIM-1 Kinase Inhibitors

The cyanopyridine scaffold is a key pharmacophore in the development of various kinase inhibitors.[9] Derivatives of this compound have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase that is a promising target in cancer therapy due to its role in cell cycle regulation and apoptosis.[10][11]

The general workflow for the discovery of new drug candidates based on the this compound scaffold involves several key stages, from initial library synthesis to preclinical evaluation.

Caption: Drug discovery workflow using this compound.

The Pim kinases are involved in signaling pathways that promote cell survival and proliferation, often downstream of the JAK/STAT pathway.[11] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

Table 3: Example Biological Activity of a Cyanopyridine-based Pim-1 Kinase Inhibitor

| Compound Class | Target Kinase | IC₅₀ | Reference(s) |

| Cyanopyridone Derivatives | Pim-1 | Varies (nM to µM range) | [9] |

Conclusion

This compound is a synthetically valuable building block with broad applications in organic synthesis, particularly in the construction of pharmacologically relevant molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of molecular diversity, making it a key intermediate in the development of novel therapeutics, including kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug discovery endeavors.

References

- 1. This compound Supplier China | High Purity CAS 32779-36-5 | Specifications, Price & Safety Data [pipzine-chem.com]

- 2. 429990010 [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. This compound(122918-25-6) 1H NMR [m.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of 6-Bromo-2-pyridinecarbonitrile, a key intermediate in various fields of chemical synthesis.

Core Properties and Molecular Data

This compound is a halogenated pyridine derivative widely utilized as a building block in organic synthesis. Its molecular structure, featuring both a bromine atom and a nitrile group on the pyridine ring, imparts significant reactivity and versatility.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below. These parameters are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 183.01 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₃BrN₂ | [1][2][3][4][5] |

| CAS Number | 122918-25-6 | [1][2][3][4] |

| Appearance | White to off-white solid / crystalline powder | [5] |

| Melting Point | 100-104 °C or 121-123 °C | [2][3][5] |

| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [5][6] |

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity. The bromine atom is highly active and susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[5][6] The nitrile group can also participate in a range of chemical transformations.

This compound serves as a crucial intermediate in the synthesis of more complex molecules across several industries:

-

Pharmaceuticals: It is a foundational material for preparing a variety of bioactive compounds and drugs.[6][7]

-

Materials Science: It is used to create functional polymers and organic optoelectronic materials, leveraging its unique electronic properties for applications in solar cells and Organic Light Emitting Diodes (OLEDs).[5]

-

Agrochemicals: It is also applied in the development of new pesticides.[5]

The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.

Caption: Synthetic utility of this compound.

Experimental Protocols: A Methodological Overview

While specific experimental protocols are proprietary or publication-specific, a generalized methodology for a common reaction, such as a Suzuki cross-coupling, is described here. This protocol is illustrative and should be adapted based on the specific substrate and desired product.

Objective: To demonstrate the use of this compound in a carbon-carbon bond-forming reaction.

Reaction Workflow:

Caption: General workflow for a cross-coupling reaction.

Detailed Methodological Steps:

-

Reagent Preparation:

-

In a reaction vessel, dissolve this compound (1 equivalent).

-

Add a suitable boronic acid or ester (1.1-1.5 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

-

Inert Atmosphere:

-

Seal the reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.

-

-

Reaction Execution:

-

Add a degassed solvent (e.g., Dioxane, Toluene, or DMF).

-

Heat the mixture to the target temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the desired compound.

-

-

Analysis:

-

Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2][3] It poses a risk of serious damage to the eyes.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants, acids, and bases.[5]

References

- 1. This compound 97 122918-25-6 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 6-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound Supplier China | High Purity CAS 32779-36-5 | Specifications, Price & Safety Data [pipzine-chem.com]

- 6. 6-Bromo-pyridine-2-carbonitrile | CAS 32779-36-5 | Properties, Synthesis, Uses, Safety & Supplier in China [pipzine-chem.com]

- 7. This compound | 122918-25-6 [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of 6-Bromo-2-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 6-Bromo-2-pyridinecarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document compiles available physicochemical and spectroscopic data, and where direct experimental data for the target molecule is unavailable, it draws upon data from structurally similar compounds to infer bonding characteristics. This guide also presents a representative synthetic protocol and visualizes the molecular structure and a general synthetic workflow.

Introduction

This compound, also known as 6-bromo-2-cyanopyridine, is a functionalized pyridine derivative of significant interest in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the halogen substituent, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. It serves as a crucial scaffold in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of the bromo and cyano groups on the pyridine ring allows for selective functionalization through various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

Physicochemical Properties

This compound is typically a white to light yellow or light brown crystalline powder or solid at room temperature.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂ | [3][4][5][6] |

| Molar Mass | 183.01 g/mol | [3][6] |

| Melting Point | 100-104 °C | [3][6] |

| Boiling Point (Predicted) | 269.7 ± 20.0 °C | [3] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [3] |

| Appearance | White to light yellow or light brown powder or lumpy solid | [3][4][5] |

| pKa (Predicted) | -4.76 ± 0.10 | [3] |

Molecular Structure and Bonding

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 6-position and a nitrile group at the 2-position. The pyridine ring is an aromatic heterocycle, and the substituents significantly influence its electronic distribution and reactivity.

Crystallographic Data and Bond Parameters

As of this writing, a definitive crystal structure for this compound is not publicly available. However, to provide insight into the expected bond lengths and angles, data for the isomeric compound 3-Bromopyridine-2-carbonitrile , which has been characterized by X-ray crystallography, is presented in Table 2.[7] It is important to note that while the fundamental bond types are the same, the electronic effects of the substituent positions will lead to minor differences in the actual bond parameters of this compound.

Table 2: Crystal Structure Data for 3-Bromopyridine-2-carbonitrile (for comparative purposes) [7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 7.8821 Å |

| b | 11.7480 Å |

| c | 7.4169 Å |

| α | 90° |

| β | 113.9060° |

| γ | 90° |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of this compound shows the expected signals for the three aromatic protons on the pyridine ring.[8]

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly available in search results | Aromatic Protons |

Note: Specific chemical shifts and coupling constants were not available in the provided search results. A representative spectrum is available from commercial suppliers.[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The nitrile group (C≡N) will exhibit a characteristic sharp absorption band.

Table 4: Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N stretch |

| ~1570, 1450 | C=C and C=N ring stretching |

| ~1100 | C-Br stretch |

Note: A conforming IR spectrum is mentioned by a commercial supplier, but specific peak values are not provided.[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and representative procedure can be outlined based on common synthetic methods for similar compounds, such as the Sandmeyer reaction or halogen exchange reactions.[9]

Representative Synthesis via Sandmeyer Reaction

This protocol is a generalized representation and may require optimization.

Step 1: Diazotization of 2-Amino-6-bromopyridine

-

Suspend 2-amino-6-bromopyridine in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as evidenced by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize it with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Drug Development and Materials Science

This compound is a valuable building block due to its reactive sites. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the introduction of diverse functionalities, making it a key intermediate in the synthesis of:

-

Pharmaceuticals: It is used in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.[1]

-

Agrochemicals: The pyridine scaffold is common in pesticides, and this compound serves as a precursor for their synthesis.[1]

-

Functional Materials: It can be incorporated into polymers to create materials with specific electronic or optical properties for applications in organic light-emitting diodes (OLEDs) and solar cells.[1]

Conclusion

This compound is a heterocyclic compound with significant utility in synthetic chemistry. While a complete crystallographic analysis is not currently in the public domain, spectroscopic data and comparisons with structurally related molecules provide a solid understanding of its chemical nature. The versatile reactivity of this molecule ensures its continued importance as a key intermediate in the development of new drugs and advanced materials. Further research into its solid-state structure would be beneficial for a more complete understanding of its properties.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [tutvital.tut.ac.za]

- 4. rsc.org [rsc.org]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound 97 122918-25-6 [sigmaaldrich.com]

- 7. 3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(122918-25-6) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Physical properties of 6-Bromopicolinonitrile

An In-depth Technical Guide to the Physical Properties of 6-Bromopicolinonitrile

This technical guide provides a comprehensive overview of the core physical properties of 6-Bromopicolinonitrile (CAS No. 122918-25-6), a heterocyclic building block frequently utilized in the synthesis of pharmaceutical products and chemical intermediates.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering key data, experimental methodologies, and structural information.

Chemical Structure and Identification

6-Bromopicolinonitrile, also known as 6-bromo-2-pyridinecarbonitrile or 2-bromo-6-cyanopyridine, is an organic compound derived from picolinonitrile with a bromine atom substituted at the sixth position of the pyridine ring.[1]

Caption: 2D Chemical Structure of 6-Bromopicolinonitrile.

Physical and Chemical Properties

The key physical and chemical properties of 6-Bromopicolinonitrile are summarized in the table below. The compound is a solid at room temperature, as indicated by its melting point of 100-104 °C. Reports describing it as a liquid may refer to the substance being in a dissolved state or are otherwise anomalous.[1] Safety data sheets corroborate its solid form by noting hazards associated with dust formation.[2]

| Property | Value | Reference(s) |

| CAS Number | 122918-25-6 | [3] |

| Molecular Formula | C₆H₃BrN₂ | [3][4] |

| Molecular Weight | 183.01 g/mol | [4][5] |

| Appearance | Crystalline Solid | [2] |

| Purity | >95% - 98% | [1][5] |

| Melting Point | 100-104 °C | |

| Boiling Point | 269.732 °C at 760 mmHg | |

| Density | 1.726 g/cm³ | |

| Flash Point | 116.93 °C | |

| SMILES | N#CC1=NC(Br)=CC=C1 | [3] |

Experimental Protocols

The physical properties listed above are determined using standard analytical chemistry techniques. While the specific reports for 6-Bromopicolinonitrile do not detail the exact conditions, the following protocols describe the standard, widely accepted methodologies for obtaining such data for crystalline organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] For a crystalline solid like 6-Bromopicolinonitrile, the capillary method is the standard procedure.[4][7]

Workflow: Melting Point Determination via Capillary Method

Caption: Standard workflow for determining the melting point of a solid organic compound.

-

Protocol: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is sealed at one end.[2][4] This tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube containing mineral oil) or a metal block heating apparatus (like a Mel-Temp).[4] The temperature is increased slowly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[4] The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[3] A narrow melting range (0.5-1.0°C) is indicative of a high-purity substance.[4]

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically measured at reduced pressure to prevent decomposition, though the reported value is extrapolated to standard atmospheric pressure (760 mmHg). The Thiele tube method is a common and efficient technique for this determination using a small amount of sample.[8]

-

Protocol: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at the top end, is inverted and placed inside the test tube with the sample. The assembly is attached to a thermometer and heated in a Thiele tube.[8] As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating continues until a steady stream of bubbles emerges from the capillary tip, indicating the liquid's vapor pressure is overcoming the external pressure.[8] The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools; at this point, the external pressure equals the vapor pressure of the substance.[8]

Density Measurement

The density of a solid organic compound that is insoluble in water can be determined using the water displacement method.[9]

-

Protocol:

-

Mass Measurement: A sample of 6-Bromopicolinonitrile is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a known volume of water (V_initial).[9] The weighed solid sample is then carefully submerged in the water, ensuring no splashing occurs.[9] The new water level (V_final) is recorded. The volume of the solid is the difference between the final and initial readings (V_solid = V_final - V_initial).[10]

-

Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its measured volume (V_solid), using the formula ρ = m / V_solid.[11]

-

Safety and Handling

6-Bromopicolinonitrile is classified as harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[2] Do not get in eyes, on skin, or on clothing.[2]

-

Storage: Keep the container tightly closed and store in a dry, dark place at room temperature.[4]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. huberlab.ch [huberlab.ch]

- 7. fctemis.org [fctemis.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 11. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide on the Solubility of 6-Bromo-2-pyridinecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-pyridinecarbonitrile is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique molecular structure, featuring a pyridine ring substituted with a bromine atom and a nitrile group, makes it a valuable building block in the development of novel pharmaceutical and agrochemical compounds.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and logical workflows relevant to its synthesis and potential application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃BrN₂ | |

| Molecular Weight | 183.01 g/mol | |

| CAS Number | 122918-25-6 | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 100-104 °C | |

| Boiling Point | 269.7±20.0 °C (Predicted) |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. This solubility is attributed to the interactions between the solute and solvent molecules, such as van der Waals forces and potential hydrogen bonding.[1]

Table of Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Low solubility | [1] |

Note: "Soluble" indicates that the compound dissolves to a visually appreciable extent, while "Low solubility" suggests that it does not readily dissolve.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC or GC method for the quantification of this compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis Workflow

This compound can be synthesized from 2-pyridinecarbonitrile (also known as 2-cyanopyridine) via a bromination reaction. The following diagram illustrates the logical workflow for this synthesis.

Hypothetical Biological Role

While specific signaling pathways involving this compound are not well-documented, its structural motifs are present in various biologically active molecules, including kinase inhibitors.[3][4] The following diagram illustrates a hypothetical scenario where a compound containing the 6-bromo-2-cyanopyridine scaffold could act as a kinase inhibitor, thereby modulating a downstream signaling pathway.

Disclaimer: The following diagram is a hypothetical representation and is intended for illustrative purposes only. There is currently no direct evidence to suggest that this compound itself inhibits the specific pathway shown.

Conclusion

This compound is a valuable chemical intermediate with noted solubility in several common organic solvents. While quantitative solubility data remains to be extensively documented, this guide provides a framework for its use and evaluation in a research and development setting. The provided experimental protocol offers a robust method for determining its solubility in various solvents, which is essential for optimizing reaction conditions, purification procedures, and formulation development. The synthesis workflow and hypothetical biological role illustration further highlight the compound's significance and potential applications in medicinal chemistry and materials science. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.

References

- 1. 6-Bromo-pyridine-2-carbonitrile | CAS 32779-36-5 | Properties, Synthesis, Uses, Safety & Supplier in China [pipzine-chem.com]

- 2. chembk.com [chembk.com]

- 3. This compound Supplier China | High Purity CAS 32779-36-5 | Specifications, Price & Safety Data [pipzine-chem.com]

- 4. pubs.acs.org [pubs.acs.org]

Spectral Data Analysis of 2-bromo-6-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-bromo-6-cyanopyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes predictive data based on the analysis of closely related and isomeric compounds. It outlines the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectral characteristics, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-bromo-6-cyanopyridine. These predictions are derived from established principles of spectroscopy and comparison with data from similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-6-cyanopyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | Doublet of doublets (dd) | ~ 8.0, 1.0 | H-4 |

| ~ 7.7 - 7.9 | Doublet of doublets (dd) | ~ 8.0, 1.0 | H-5 |

| ~ 7.6 - 7.8 | Triplet (t) | ~ 8.0 | H-3 |

Note: The chemical shifts are referenced to a standard internal solvent signal. The pyridine ring protons are expected to be in the aromatic region, with the positions influenced by the electron-withdrawing effects of the bromo and cyano groups.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-6-cyanopyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 (bearing Br) |

| ~ 140 - 145 | C-6 (bearing CN) |

| ~ 138 - 142 | C-4 |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 | C-3 |

| ~ 115 - 120 | -CN |

Note: The carbon attached to the bromine atom is expected to be significantly deshielded. The nitrile carbon will also have a characteristic chemical shift.

Table 3: Predicted Mass Spectrometry Data for 2-bromo-6-cyanopyridine

| m/z | Interpretation |

| 182/184 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br/⁸¹Br). |

| 103 | Loss of Br radical ([M-Br]⁺). |

| 76 | Loss of HCN from the [M-Br]⁺ fragment. |

Table 4: Predicted Infrared (IR) Spectral Data for 2-bromo-6-cyanopyridine

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2230 - 2240 | C≡N stretching vibration |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 1600 - 1400 | Aromatic C=C and C=N ring stretching vibrations |

| ~ 1100 - 1000 | C-Br stretching vibration |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-bromo-6-cyanopyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically >1024) and a longer relaxation delay are often required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like 2-bromo-6-cyanopyridine, direct infusion or introduction via a solids probe is common. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum of small organic molecules.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-bromo-6-cyanopyridine using the described spectroscopic methods.

The Nitrile Group in 6-Bromo-2-pyridinecarbonitrile: A Hub of Reactivity for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

6-Bromo-2-pyridinecarbonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. While the bromine atom offers a handle for various cross-coupling reactions, the nitrile group provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of the nitrile functionality in this compound, offering a detailed examination of its participation in hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. This document provides structured data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Functionalized pyridines, such as this compound, are valuable intermediates that allow for the systematic exploration of chemical space to optimize biological activity. The nitrile group, with its electrophilic carbon atom and triple bond, is not merely a passive substituent but an active participant in a variety of chemical reactions. Understanding and controlling the reactivity of this group is paramount for the successful synthesis of complex molecular architectures. This guide will systematically explore the primary transformations of the nitrile group in this compound.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the pyridine ring nitrogen. This polarization of the carbon-nitrogen triple bond renders the carbon atom susceptible to nucleophilic attack. The principal reactions of the nitrile group are categorized as hydrolysis, reduction, cycloaddition, and nucleophilic additions.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield the corresponding amide, 6-bromopicolinamide, which can then be further hydrolyzed to 6-bromopicolinic acid. The reaction conditions can be tuned to favor the formation of either the amide or the carboxylic acid.[1][2]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by water.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming an imine anion intermediate which is then protonated by water.[3]

Table 1: Summary of Hydrolysis Reactions of Substituted Cyanopyridines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Cyanopyridine | NaOH (0.03-0.20 molar ratio), 100-130 °C | 2-Picolinamide | High | [1] |

| 3-Bromo-6-chloropyridine-2-carbonitrile | 98% H₂SO₄, 140 °C, 3.5 hours | 3-Bromo-6-chloropicolinic acid | ~30% (two steps) | [4] |

| 2-Cyanopyridine | High-temperature water | 2-Pyridinecarboxamide and Picolinic acid | Kinetic data reported | [2] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Substituted 2-Cyanopyridine (Adapted for this compound)

This protocol is adapted from the hydrolysis of 3-bromo-6-chloropyridine-2-carbonitrile.[4]

-

Materials: this compound, 98% Sulfuric Acid, Ice.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in 98% sulfuric acid (10 mL per gram of nitrile).

-

Heat the mixture with stirring to 140-150 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield 6-bromopicolinic acid.

-

Caption: Hydrolysis pathway of this compound.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, (6-bromopyridin-2-yl)methanamine, a valuable intermediate for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Catalytic transfer hydrogenation using reagents like formic acid or hydrazinium monoformate with Raney Nickel has also been shown to be effective for the reduction of nitriles.[5][6]

Table 2: Summary of Reduction Reactions of Nitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Aromatic/Aliphatic Nitriles | Raney Nickel, Formic Acid, Methanol, rt | Corresponding Amines | 80-90% | [5] |

| Aromatic/Aliphatic Nitriles | Raney Nickel, Hydrazinium monoformate, Methanol, rt | Corresponding Amines | 90-95% | [6] |

| Nitro and Nitrile compounds | Raney Nickel, Hydrazinium monoformate | Amino and Methylamine derivatives | High | [6] |

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitrile using Raney Nickel and Formic Acid (Adapted for this compound)

This protocol is a general procedure for the selective reduction of nitro compounds, which is also applicable to nitriles.[5]

-

Materials: this compound, Raney Nickel, 90% Formic Acid, Methanol.

-

Procedure:

-

In a round-bottom flask, prepare a suspension of this compound (1.0 eq) and Raney Nickel (approx. 0.2-0.3 g per 5 mmol of nitrile) in methanol (3 mL).

-

Stir the suspension at room temperature and add 90% formic acid (2.5 mL).

-

The reaction is typically complete within 10-30 minutes. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the Raney Nickel.

-

Evaporate the organic layer and dissolve the residue in an appropriate solvent like chloroform or ether.

-

Wash the organic layer with saturated sodium chloride solution.

-

Evaporation of the organic solvent yields the desired (6-bromopyridin-2-yl)methanamine.

-

Caption: Experimental workflow for the reduction of the nitrile group.

[3+2] Cycloaddition to Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[7] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium salt, yields 5-(6-bromopyridin-2-yl)-1H-tetrazole.[8][9][10]

Table 3: Summary of Tetrazole Synthesis from Nitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Benzonitrile | NaN₃, NH₄Cl, DMF | 5-Phenyl-1,2,3,4-tetrazole | Good | [10] |

| 2-Cyanopyridine | NaN₃, LiCl, NH₄Cl, DMF, reflux, 10 h | 2-(1H-tetrazol-5-yl)pyridine | Not specified | [8] |

| Various Nitriles | NaN₃, NH₄Cl, DMF | Corresponding Tetrazoles | Good to Excellent | [10] |

Experimental Protocol: Synthesis of 5-(6-bromopyridin-2-yl)-1H-tetrazole (Adapted from a general procedure)

This protocol is based on the synthesis of 5-phenyl-1,2,3,4-tetrazoles.[10]

-

Materials: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

-

Heat the reaction mixture to reflux with stirring for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 5-(6-bromopyridin-2-yl)-1H-tetrazole.

-

Caption: [3+2] Cycloaddition to form a tetrazole derivative.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a convenient route for the synthesis of pyridyl ketones. For example, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would be expected to yield 1-(6-bromopyridin-2-yl)propan-1-one after hydrolysis.

Experimental Protocol: Reaction of a Grignard Reagent with a Nitrile (General Procedure)

-

Materials: this compound, Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether or THF, Aqueous acid (e.g., H₂SO₄ or NH₄Cl solution).

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous ether to magnesium turnings.

-

Addition to Nitrile: Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous ether dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

-

Purify the product by column chromatography or distillation.

-

Nucleophilic Addition of Other Nucleophiles

The activated nitrile group of 2-cyanopyridines can react with other nucleophiles. For instance, the reaction of 5-bromo-2-cyanopyridine with cysteine methyl ester in the presence of a phosphine reducing agent has been reported to proceed efficiently, forming a thiazoline product.[11] This highlights the reactivity of the nitrile group towards soft nucleophiles like thiols. The electron-withdrawing bromo substituent is expected to enhance the reactivity of the nitrile group towards nucleophilic attack.

Table 4: Reaction of 5-Bromo-2-cyanopyridine with Cysteine

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromo-2-cyanopyridine | L-cysteine methyl ester hydrochloride, DIPEA, TCEP, H₂O/THF, 40 °C, 1 h | Thiazoline product | Not explicitly stated for this specific substrate in the abstract, but the reaction is reported to work. | [11] |

Conclusion

The nitrile group in this compound is a versatile functional group that serves as a gateway to a wide range of important chemical transformations. Its ability to be converted into amides, carboxylic acids, primary amines, and tetrazoles, as well as its reactivity towards organometallic reagents and other nucleophiles, makes it an invaluable tool for the synthesis of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a key building block in their synthetic strategies, particularly in the fields of drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic methodologies.

References

- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of hydrolysis processes of 2,6-dicyanopyridine | CoLab [colab.ws]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chalcogen.ro [chalcogen.ro]

- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution on 6-Bromo-2-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on 6-bromo-2-pyridinecarbonitrile. Due to the limited direct experimental data on this specific substrate, this document leverages fundamental principles of pyridine chemistry, analysis of substituent effects, and data from analogous systems to predict reactivity and regioselectivity.

Introduction to the Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's inductive effect and its ability to be protonated under acidic conditions, typical for many EAS reactions, further reduce the electron density of the ring, making these reactions challenging.[1][2] Generally, electrophilic substitution on an unsubstituted pyridine ring, when forced to occur, proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen atom).[2][3][4][5] This is because the cationic intermediates (sigma complexes) formed by attack at these positions are less destabilized than those formed by attack at the C-2, C-4, or C-6 positions, where a positive charge would be placed on the carbon adjacent to the electronegative nitrogen or on the nitrogen itself.

Substituent Effects in this compound

The reactivity and regioselectivity of electrophilic substitution on this compound are dictated by the interplay of the directing effects of the bromo and cyano groups, in addition to the inherent properties of the pyridine ring.

-

Cyano Group (-CN): The cyano group at the C-2 position is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. As a deactivating group, it further reduces the electron density of the pyridine ring, making electrophilic substitution more difficult. The cyano group is a meta-director in electrophilic aromatic substitution.[3][6]

-

Bromo Group (-Br): The bromo group at the C-6 position is also an electron-withdrawing group primarily through its inductive effect (-I), thus deactivating the ring. However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which can partially counteract the deactivating inductive effect and direct incoming electrophiles to the ortho and para positions relative to itself.[1][7]

In the context of this compound, both substituents strongly deactivate the ring. The positions C-2, C-4, and C-6 are already significantly deactivated by the pyridine nitrogen. The additional presence of two strong electron-withdrawing groups makes electrophilic aromatic substitution on this molecule particularly challenging, likely requiring harsh reaction conditions.

Predicted Regioselectivity of Electrophilic Substitution

The predicted site of electrophilic attack on this compound is a result of the combined directing effects of the pyridine nitrogen, the C-2 cyano group, and the C-6 bromo group.

-

Pyridine Ring: Directs meta (C-3 and C-5).

-

C-2 Cyano Group (meta-director): Directs towards C-4 and C-6. However, C-6 is already substituted, and C-4 is strongly deactivated by the pyridine nitrogen.

-

C-6 Bromo Group (ortho, para-director): Directs towards C-5 (ortho) and C-3 (para).

Considering these directing effects, the most probable positions for electrophilic attack are C-3 and C-5 . Both positions are meta to the pyridine nitrogen, which is the overriding factor for pyridine EAS. Furthermore, both C-3 and C-5 are activated by the resonance effect (+M) of the bromo group at C-6 (para and ortho, respectively). In analogous systems like 2-bromopyridine, electrophilic attack, although difficult, occurs primarily at the C-5 position.[7] This suggests that the C-5 position in this compound might be the more favored site of substitution. A definitive determination of the major product would likely require computational studies or experimental verification.

Caption: Logical relationship of directing effects on this compound.

Key Electrophilic Substitution Reactions and Predicted Products

While specific experimental data is lacking, we can predict the likely outcomes of common EAS reactions based on the principles discussed.

Nitration

Nitration of highly deactivated pyridines often requires forcing conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures.[2]

-

Predicted Products: 3-Nitro-6-bromo-2-pyridinecarbonitrile and 5-Nitro-6-bromo-2-pyridinecarbonitrile.

-

Reaction Conditions: A mixture of concentrated nitric acid and concentrated sulfuric acid, with heating.

Halogenation

Halogenation of pyridines with electron-withdrawing groups is also challenging.[8]

-

Predicted Products: 3-Halo-6-bromo-2-pyridinecarbonitrile and 5-Halo-6-bromo-2-pyridinecarbonitrile.

-

Reaction Conditions: For bromination, Br2 in the presence of a Lewis acid (e.g., FeBr3) or oleum. For chlorination, Cl2 with a Lewis acid (e.g., AlCl3).

Sulfonation

Sulfonation typically requires heating with fuming sulfuric acid (oleum).

-

Predicted Products: 6-Bromo-2-cyanopyridine-3-sulfonic acid and 6-Bromo-2-cyanopyridine-5-sulfonic acid.

-

Reaction Conditions: Fuming sulfuric acid (H2SO4/SO3) at high temperatures.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated pyridine rings.[9] The Lewis acid catalyst required for these reactions tends to coordinate with the pyridine nitrogen, further deactivating the ring and inhibiting the reaction.

Proposed General Experimental Protocol for Nitration

The following is a generalized experimental protocol for the nitration of this compound, adapted from procedures for other deactivated pyridine systems. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly corrosive and reactive reagents.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a drying tube is charged with this compound.

-

Reagent Addition: Concentrated sulfuric acid is carefully added to the flask with stirring, and the mixture is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 100 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Caption: Generalized experimental workflow for the nitration of this compound.

Quantitative Data Summary

As there is no direct experimental data for electrophilic substitution on this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine yields, regioselectivity ratios, and optimal reaction conditions for various electrophilic substitution reactions on this substrate.

| Reaction | Electrophile | Predicted Major Product(s) | Reported Yield (%) | Regioselectivity (C-3:C-5) | Reference |

| Nitration | NO2+ | 3-Nitro-6-bromo-2-pyridinecarbonitrile and 5-Nitro-6-bromo-2-pyridinecarbonitrile | Data not available | Data not available | N/A |

| Bromination | Br+ | 3,6-Dibromo-2-pyridinecarbonitrile and 5,6-Dibromo-2-pyridinecarbonitrile | Data not available | Data not available | N/A |

| Sulfonation | SO3 | 6-Bromo-2-cyanopyridine-3-sulfonic acid and 6-Bromo-2-cyanopyridine-5-sulfonic acid | Data not available | Data not available | N/A |

Conclusion

Electrophilic aromatic substitution on this compound is predicted to be a challenging transformation due to the strongly deactivated nature of the pyridine ring, further compounded by the presence of two electron-withdrawing substituents. Theoretical considerations suggest that electrophilic attack is most likely to occur at the C-3 and C-5 positions. The successful execution of such reactions will likely require harsh conditions. This guide provides a foundational understanding for researchers and drug development professionals interested in the functionalization of this molecule, and it is hoped that it will stimulate further experimental and computational investigation in this area.

References

- 1. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 6-Bromo-2-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 6-bromo-2-pyridinecarbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a cyano group at the 2-position of the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. This document details both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Introduction to the Reactivity of this compound

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing cyano group at the 2-position. This electronic characteristic makes the carbon atoms of the pyridine ring susceptible to nucleophilic attack. The bromine atom at the 6-position serves as a good leaving group, facilitating nucleophilic substitution reactions.

Two primary classes of nucleophilic substitution are prevalent for this substrate:

-

Nucleophilic Aromatic Substitution (SNAr): In this classical reaction, a nucleophile directly displaces the bromide ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, utilize a palladium catalyst to facilitate the coupling of the aryl bromide with a wide variety of nucleophilic partners, including boronic acids, terminal alkynes, and amines. These reactions are highly efficient and offer broad substrate scope.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While specific literature examples detailing the SNAr reactions of this compound are not extensively reported, the reactivity of analogous electron-deficient halo-pyridines suggests that it will readily undergo substitution with a variety of nucleophiles. The following sections provide generalized protocols for these transformations.

Reactions with N-Nucleophiles (Amination)

The substitution of the bromine atom with an amine is a common method for the synthesis of 6-amino-2-pyridinecarbonitrile derivatives.

Experimental Protocol:

A general procedure for the amination of this compound is as follows:

-

In a sealed reaction vessel, combine this compound (1.0 eq.), the desired amine (2.0-3.0 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reactions with O-Nucleophiles (Alkoxylation/Aryloxylation)

The displacement of the bromide with an alkoxide or phenoxide yields the corresponding 6-alkoxy- or 6-aryloxy-2-pyridinecarbonitriles.

Experimental Protocol:

A general procedure for the reaction with O-nucleophiles is as follows:

-

In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol (1.2-1.5 eq.) in a suitable anhydrous solvent such as THF or DMF.

-

Add a strong base like sodium hydride (1.2-1.5 eq.) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions with S-Nucleophiles (Thiolation)

Reaction with thiols in the presence of a base provides access to 6-(alkylthio)- or 6-(arylthio)-2-pyridinecarbonitriles.

Experimental Protocol:

A general procedure for the thiolation reaction is as follows:

-

To a reaction flask, add this compound (1.0 eq.), the desired thiol (1.1-1.2 eq.), and a base such as potassium carbonate or sodium carbonate (1.5-2.0 eq.) in a polar aprotic solvent like DMF.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or its ester derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |

Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.

Table 2: Conditions for Sonogashira Coupling of 6-Bromo-3-fluoro-2-pyridinecarbonitrile

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 16 | High |

Note: This data is for a closely related substrate and serves as a strong starting point for the optimization of reactions with this compound.[1]

Experimental Protocol: Sonogashira Coupling

-

To a degassed solution of this compound (1.1 eq.) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).[1]

-

After degassing the reaction mixture for a further 5 minutes at room temperature, add the terminal alkyne (1.0 eq.) dropwise.[1]

-

Stir the reaction mixture at room temperature for 16-24 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |

| Cyclohexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85-95* |

Note: Yields are estimated based on similar reactions reported in the literature for other bromopyridines and may require optimization.[2]